An In-depth Technical Guide to Dimethyl Morpholinophosphoramidate (CAS 597-25-1)
An In-depth Technical Guide to Dimethyl Morpholinophosphoramidate (CAS 597-25-1)
Prepared by: A Senior Application Scientist
Foreword: Understanding the Niche Existence of DMMPA
Dimethyl morpholinophosphoramidate (DMMPA), a seemingly simple organophosphorus compound, presents a unique case study in chemical utility and hazard assessment. Unlike congeners that find broad applications in synthesis or medicine, DMMPA's story is almost exclusively tied to its role as a simulant for highly toxic chemical warfare agents.[1][2] This guide deviates from a standard chemical monograph to reflect this reality. Instead of detailing a wide array of synthetic applications—which are notably absent from the scientific literature—we will delve into the specific properties that make it an effective surrogate, the critical toxicological data that governs its handling, and the analytical methodologies for its characterization.[1] For researchers in defense, toxicology, and environmental science, this document provides a comprehensive, field-proven perspective on a compound defined by what it imitates.
Physicochemical and Structural Characteristics
DMMPA is a clear, colorless, and slightly viscous liquid.[3][4] Its structure, featuring a central phosphorus atom bonded to two methoxy groups and a morpholine ring, is key to its properties.[5] The morpholine moiety, in particular, influences its solubility and physical characteristics.[5]
A compilation of its core physicochemical properties is presented below for rapid reference.
| Property | Value | Reference(s) |
| CAS Number | 597-25-1 | [3][5][6] |
| Molecular Formula | C₆H₁₄NO₄P | [1][3][5] |
| Molecular Weight | 195.15 g/mol | [1][3][6] |
| IUPAC Name | 4-dimethoxyphosphorylmorpholine | [3] |
| Appearance | Clear colorless slightly viscous liquid | [1][3][4] |
| Boiling Point | ~205 °C (401 °F) at 768 mmHg (decomposes) | [3] |
| Density | 1.2237 g/cm³ at 25 °C (77 °F) | [3] |
| Solubility | Soluble in water (≥ 100 mg/mL) | [1][3] |
| Vapor Pressure | 1.4 mmHg at 23 °C (73 °F) | [3] |
| logP (Octanol/Water) | 0.720 (Calculated) | [6] |
Synthesis and Chemical Reactivity
Synthesis Pathway: A Conceptual Overview
While specific, detailed protocols for the synthesis of Dimethyl morpholinophosphoramidate are not widely published in peer-reviewed literature, a general and logical approach involves the reaction of a phosphoryl chloride precursor with morpholine. A common method for forming phosphoramidates is the reaction of a dialkyl phosphorochloridate with an amine.
The conceptual workflow for this synthesis is outlined below. The choice of a base (e.g., triethylamine or pyridine) is critical to scavenge the HCl byproduct, driving the reaction to completion and preventing unwanted side reactions. Purification would typically be achieved via vacuum distillation or column chromatography, leveraging the compound's liquid nature and moderate polarity.
Caption: Conceptual workflow for the synthesis of DMMPA.
Chemical Reactivity and Stability
DMMPA's reactivity profile is dominated by its susceptibility to hydrolysis. It is water-soluble but will slowly hydrolyze upon exposure to moisture.[1][7] This hydrolysis is significantly accelerated under acidic conditions.[3][7] From a practical standpoint, this necessitates storage in tightly sealed containers under an inert atmosphere to prevent degradation. When heated to decomposition, it emits highly toxic fumes of nitrogen oxides and phosphorus oxides.[7]
Core Application: A Simulant for Anticholinesterase Agents
The primary, and almost exclusive, documented application of DMMPA is as a simulant for highly toxic organophosphorus anticholinesterase agents, such as nerve gases (e.g., Sarin, Soman).[1][2][8]
Causality for its Use as a Simulant:
-
Physical Property Mimicry: Its viscosity, density, and low volatility are comparable to actual nerve agents, making it suitable for testing chemical agent detectors and decontamination procedures without the extreme hazard.[1]
-
Reduced Toxicity: While not harmless (see Section 4.0), its acute toxicity is significantly lower than actual chemical warfare agents, allowing for safer handling in training and research environments.[1][9]
-
Metabolic Tracking: Studies have demonstrated that DMMPA can be detected in urine following various routes of administration, making it a useful tool for studying the total intake and pharmacokinetics of chemical agent exposure in a controlled setting.[1]
It is crucial to understand that DMMPA simulates the physical, not the biological, properties of these agents for defense training purposes.[2][10]
Toxicological Profile and Hazard Management
The toxicological properties of DMMPA have been extensively investigated, primarily by the U.S. National Toxicology Program (NTP), due to the potential for human exposure during its use as a simulant.[2][3][10]
Carcinogenicity and Genotoxicity
Long-term gavage studies in rodents have yielded significant findings regarding DMMPA's carcinogenic potential.[3][11]
| Finding | Species/System | Result | Reference(s) |
| Carcinogenicity | F344/N Rats | Some evidence of carcinogenicity; increased incidence of mononuclear cell leukemia. | [3][11] |
| Carcinogenicity | B6C3F1 Mice | No evidence of carcinogenicity. | [3][11] |
| Mutagenicity | Salmonella typhimurium (Ames Test) | Negative | [3][9] |
| Mutagenicity | Mouse Lymphoma Cells | Positive | [11] |
| Genotoxicity | Chinese Hamster Ovary Cells | Induced sister chromatid exchanges and chromosomal aberrations. | [11] |
These findings highlight a species-specific carcinogenic effect and underscore the compound's genotoxic potential in mammalian cells. The workflow for such a comprehensive toxicological evaluation, like that performed by the NTP, is complex and multi-staged.
Caption: General workflow for toxicology and carcinogenesis studies.[1]
Safety, Handling, and First Aid
Given the toxicological data, stringent safety protocols are mandatory when handling DMMPA.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, Tyvek-type disposable clothing should be worn.[4]
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood.[4]
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air. Seek medical attention even if symptoms do not immediately develop.[3][4]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water, followed by washing with soap and water. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Spectroscopic Analysis and Characterization
Caption: Workflow for the comprehensive spectroscopic analysis of DMMPA.[8]
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the methoxy protons (-OCH₃) and the two distinct sets of methylene protons on the morpholine ring (-NCH₂- and -OCH₂-).
-
³¹P NMR: A single peak characteristic of a phosphoramidate environment.
-
FT-IR: Strong absorbance bands for the P=O stretch, P-O-C, and C-N bonds.
-
Mass Spectrometry (EI): An observable molecular ion peak (m/z 195.15) and characteristic fragmentation patterns, likely involving the loss of methoxy groups or cleavage of the morpholine ring.[8]
Standard Protocol for GC-MS Analysis
The following provides a self-validating protocol for the identification of DMMPA.
Objective: To confirm the identity and purity of a DMMPA sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation: Prepare a dilute solution of DMMPA (approx. 10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[8]
-
Instrumentation: Use a GC-MS system with an electron ionization (EI) source.[8]
-
GC Parameters:
-
MS Parameters:
-
Data Analysis & Validation:
-
Identify the chromatographic peak corresponding to DMMPA.
-
Analyze the mass spectrum of this peak. The system is validated if the spectrum contains the expected molecular ion (or a prominent M+H or M-H fragment) and a fragmentation pattern consistent with the known structure of DMMPA.
-
Compare the obtained spectrum against a reference library, such as the NIST Mass Spectral Library, if available.[12]
-
Conclusion
Dimethyl morpholinophosphoramidate (CAS 597-25-1) is a compound with a highly specialized and limited scope of application. Its primary value lies in its role as a physical simulant for chemical warfare agents, a function dictated by its physical properties and comparatively lower (though significant) toxicity.[1][9] The extensive toxicological research, particularly the finding of carcinogenicity in rats, serves as a critical reminder of the potential hazards of organophosphorus compounds, even those not designed as active agents.[3][11] For professionals in the fields of defense, environmental monitoring, and toxicology, a thorough understanding of DMMPA's properties, its niche application, and its safety profile is essential for its responsible use in research and training.
References
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PubChem. (n.d.). Dimethyl morpholinophosphoramidate. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Dimethyl morpholinophosphoramidate (CAS 597-25-1). Retrieved from [Link]
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National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of Dimethyl Morpholinophosphoramidate (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 298, 1-186. Retrieved from [Link]
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Haz-Map. (n.d.). Dimethyl morpholinophosphoramidate. Hazardous Agents. Retrieved from [Link]
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U.S. EPA. (n.d.). Phosphonic acid, 4-morpholinyl-, dimethyl ester. Substance Details - SRS. Retrieved from [Link]
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NIST. (n.d.). Dimethyl morpholinophosphoramidate. NIST WebBook. Retrieved from [Link]
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Bucher, J. R., & Huff, J. (1987). Leukemia induced in rats but not mice by dimethyl morpholinophosphoramidate, a simulant anticholinesterase agent. Environmental Health Perspectives, 75, 125-128. Retrieved from [Link]
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UNEP Publications. (2002). OECD SIDS. DIMETHYL PHOSPHONATE. Retrieved from [Link]
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National Toxicology Program. (n.d.). TR-298: Dimethyl Morpholinophosphoramidate (CASRN 597-25-1) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]
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